molecular formula C18H21NO5 B4858933 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide

3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B4858933
M. Wt: 331.4 g/mol
InChI Key: IIAZXPFCQLEITK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. Compounds featuring the 3,4,5-trimethoxybenzamide moiety are frequently investigated as key scaffolds in medicinal chemistry due to their diverse biological activities . The molecular structure incorporates a benzamide group linked to a 2-methoxybenzyl substituent, which can influence the compound's conformation and intermolecular interactions, such as hydrogen bonding, as observed in related crystalline structures . This compound is strictly for Research Use Only (RUO) and is intended for laboratory applications such as method development, analytical testing, and as a building block or reference standard in the synthesis of more complex molecules. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-21-14-8-6-5-7-12(14)11-19-18(20)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAZXPFCQLEITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide typically involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]amine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound’s methoxy groups and amide linkage allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The exact molecular pathways involved are still under investigation, but it is believed to target enzymes involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Table 1: Structural Parameters of Benzamide Derivatives

Compound Substituents (R) Key Torsion Angles (°) Hydrogen Bonding
Target Compound 2-Methoxybenzyl C8–O2: 0.7; C15–O3: -13.4; C17–O5: 3.1; C16–O4: 103.9 N–H⋯O chains along [001]
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-Bromophenyl Not reported N–H⋯O chains along [101]
ICULOH (Parra et al., 2001) Unspecified (non-trimethoxy) Methoxy groups coplanar with ring Different H-bond network

Key Observations :

  • The 4-methoxy group’s perpendicular orientation in the target compound contrasts with coplanar methoxy groups in ICULOH, altering steric and electronic profiles .

Physicochemical and Pharmacological Properties

Table 2: Substituent Effects on Bioactivity and Physicochemistry

Compound Substituent (R) clogP LipE IC₅₀ (P-gp Inhibition) Key Findings
3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide 2-Nitrophenyl High 3.8 1.4 µM Nitro group enhances potency via electron-withdrawing effects
Target Compound 2-Methoxybenzyl Moderate Not reported Not tested Methoxy groups may improve solubility but reduce membrane permeability
Combretastatin Analogues (e.g., 11a ) Thiazole-hydrazinyl Higher Not reported N/A Bulky substituents reduce solubility but improve target affinity

Key Observations :

  • Nitro and thiazole substituents increase clogP, correlating with enhanced lipophilicity and P-gp inhibitory activity .
  • Methoxy groups in the target compound likely improve aqueous solubility but may limit blood-brain barrier penetration due to polarity .

Key Observations :

  • Fluorine incorporation in VUF15485 enhances metabolic stability and binding affinity for neurological targets .
  • Thiazole derivatives (e.g., Eact) exhibit dual functionality as directing groups in metal-catalyzed reactions .

Biological Activity

3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H19NO5C_{17}H_{19}NO_5 and features a benzamide structure with three methoxy groups at the 3, 4, and 5 positions on one aromatic ring. The presence of these methoxy groups enhances its lipophilicity, which may facilitate better interaction with biological membranes and targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to anti-cancer effects by disrupting microtubule dynamics essential for mitosis .
  • Receptor Interaction : It may also interact with specific receptors involved in signaling pathways related to inflammation and immune response.
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through various pathways, including caspase-dependent and independent mechanisms .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has shown significant cytotoxicity against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, it exhibited an IC50 value of 5.24 μM against A549 cells .
  • Mechanistic Insights : It has been reported to cause cell cycle arrest at the G2/M phase and induce apoptosis through increased expression of cleaved caspase-3 .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound may possess anti-inflammatory properties by modulating inflammatory pathways. Its ability to inhibit specific enzymes involved in inflammation suggests potential therapeutic applications in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 2-methoxyaniline under controlled conditions. The process yields high purity products with good yields:

  • Reagents :
    • 3,4,5-trimethoxybenzoyl chloride
    • 2-methoxyaniline
    • Solvent: CHCl₃
  • Procedure :
    • The reaction is conducted under nitrogen atmosphere at reflux for several hours.
    • Post-reaction work-up includes washing with aqueous HCl and NaHCO₃ followed by drying and crystallization from methanol.

Comparative Analysis

The following table summarizes the biological activity profiles of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-Dimethoxy-N-(2-methoxyphenyl)benzamideTwo methoxy groupsModerate anticancer activity
N-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamidePyrrole ringPotentially lower activity than target compound
3-Methoxy-N-(2-hydroxyphenyl)benzamideOne methoxy groupDifferent mechanism; less potent

Case Studies

Several case studies have investigated the effects of this compound on cancer cell lines:

  • Study on A549 Cells : Indicated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at G2/M phase.
  • In Vivo Studies : Preliminary animal studies suggest that this compound may inhibit tumor growth in xenograft models by disrupting tumor vasculature and inducing apoptosis in tumor cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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